molecular formula C11H16O2 B097721 3-(Pentyloxy)phenol CAS No. 18979-73-2

3-(Pentyloxy)phenol

Cat. No. B097721
CAS RN: 18979-73-2
M. Wt: 180.24 g/mol
InChI Key: IOOCVIRRKFNHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentyloxy)phenol, also known as P-PENTYLOXYPHENOL, is a chemical compound with the molecular formula C11H16O2 . It has an average mass of 180.243 Da and a monoisotopic mass of 180.115036 Da . It is also known by other names such as 4-(Pentyloxy)phenol, Phenol, 4-(pentyloxy)-, and p-n-Pentyloxyphenol .


Molecular Structure Analysis

The molecular structure of 3-(Pentyloxy)phenol consists of a phenol moiety, which is an aromatic ring with a hydroxyl group, and a pentyloxy group attached to it . Phenolic compounds are known to possess one or more aromatic rings with one or more hydroxyl groups .


Chemical Reactions Analysis

Phenols, including 3-(Pentyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The physical form of 3-(Pentyloxy)phenol is described as white to yellow powder or crystals .

Scientific Research Applications

Synthesis and Bioactivity

  • Whole-Cell Carboxylate Reduction for Synthesis : A method for the production of phenolic antioxidants, such as 3-Hydroxytyrosol, using whole-cell reduction in E. coli, demonstrating the utility of phenolic compounds in antioxidant synthesis (Napora-Wijata et al., 2014).

Nanotechnology and Biomedicine

  • Phenolic-enabled Nanotechnology : Phenolics, including compounds like 3-(Pentyloxy)phenol, are utilized in nanotechnology for biomedical applications due to their versatile reactivity and biocompatibility. This includes uses in biosensing, bioimaging, and disease treatment (Wu et al., 2021).

Phenolic Compounds in Plant Research

  • Evolution and Current Status of Research in Phenolic Compounds : Phenolic compounds play significant roles in plants and have been widely studied for their potential health benefits and technological properties. This includes research into the metabolism, biosynthesis, and applications of phenolic compounds like 3-(Pentyloxy)phenol (Boudet, 2007).

Properties and Applications

  • Bond Dissociation Energies and Acidity in Phenols : Research into the properties of substituted phenols, such as bond dissociation energies and acidity, is crucial for understanding and utilizing phenolic compounds in various scientific applications (Chandra & Uchimaru, 2002).

  • Engineering Selectivity in Novel Synthesis of Phenolic Compounds : Studies on the synthesis of phenolic compounds demonstrate their importance in creating biologically active molecules. This includes research on methods like phase transfer catalysis for synthesizing phenolic intermediates (Yadav & Badure, 2008).

  • Antioxidant Properties of Phenolic Derivatives : Phenolic compounds, including derivatives of 3-(Pentyloxy)phenol, are studied for their antioxidant properties, which are crucial in various biological and industrial applications (Kabanda et al., 2015).

Biomedical Applications

  • Application in Tissue Engineering : Research into polyhydroxyalkanoates (PHAs) for tissue engineering highlights the potential biomedical applications of phenolic compounds, as PHAs are related to phenolics in terms of biodegradability and thermoprocessability (Chen & Wu, 2005).

  • Photocatalytic Benzene Hydroxylation to Phenol : Studies on the selective hydroxylation of benzene to phenol using Fe-based metal–organic frameworks under solar energy demonstrate the potential of phenolics in industrial chemical synthesis (Wang et al., 2015).

Environmental Applications

  • Phenolic Compounds for Environmental Remediation : Phenolic compounds are investigated for their environmental applications, including their use in environmental remediation due to their antioxidant properties (Balasundram et al., 2006).

  • Pharmacological Review of Phenolic Acids : The pharmacological effects of phenolic acids, which include a wide range of therapeutic roles like antioxidant activity and disease treatment, are extensively reviewed (Naveed et al., 2018).

Safety And Hazards

When handling 3-(Pentyloxy)phenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Phenolic compounds, including 3-(Pentyloxy)phenol, are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

3-pentoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCVIRRKFNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576952
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentyloxy)phenol

CAS RN

18979-73-2
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 24.8 ml of 1-Bromopentane, 66.0 g of resorcinol, and 41.5 g of potassium carbonate is stirred in 400 ml of anhydrous dimethylformamide at 60° C. for 17 hours. This mixture is filtered through Celite and concentrated under vacuum. The residue is taken up in water and extracted 3 times with ether. The combined extracts are washed with saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under vacuum. The residue is flash chromatographed on normal phase silica gel eluting with a 4:1 ratio of hexane:ether to yield 3-pentyloxyphenol as a clear oil.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example A above from resorcinol (55 g; 0.5 mol) and n-pentylbromide (83.1 g; 0.55 mol) to yield 36.0 g (40%) of the title compound as an oil (92% purity). bp 128-131° C. (5 mm Hg) MW=180 (GC-MS)
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
83.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentyloxy)phenol
Reactant of Route 2
Reactant of Route 2
3-(Pentyloxy)phenol
Reactant of Route 3
Reactant of Route 3
3-(Pentyloxy)phenol
Reactant of Route 4
Reactant of Route 4
3-(Pentyloxy)phenol
Reactant of Route 5
Reactant of Route 5
3-(Pentyloxy)phenol
Reactant of Route 6
Reactant of Route 6
3-(Pentyloxy)phenol

Citations

For This Compound
2
Citations
RD Youssefyeh, E Magnien, TDY Lee… - Journal of medicinal …, 1990 - ACS Publications
This series of reports describes the development of orally active, highly potent, specific antagonists of the pepti-doleukotrienes containing a (2-quinolinylmethoxy) phenyl moiety. …
Number of citations: 32 pubs.acs.org
FC Huang, RA Galemmo Jr… - Journal of medicinal …, 1990 - ACS Publications
This series of reportsdescribe the development of orally active, highly potent, specific antagonists of the peptid-oleukotrienes containing a (2-quinolinylmethoxy) phenyl moiety. The …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.